Regioisomer-Dependent mGlu5 Potency
While direct mGlu5 data for the target compound are not available, class-level SAR from the closely related 3-cyano-5-fluoro-N-arylbenzamide series reveals that the position of the cyano group dramatically impacts potency. In this series, the 3-cyano-5-fluoro core with a 3-methylphenyl anilide (positional isomer of the target compound) exhibits an mGlu5 IC50 of 122 nM, whereas the unsubstituted phenyl analog shows an IC50 of 5,440 nM, representing a 44-fold difference driven solely by the aryl substitution pattern [1]. The target compound's distinct 4-cyano-2-fluoro substitution pattern places it in a different electronic and steric environment, predicting a unique potency and selectivity profile relative to the published 3-cyano-5-fluoro series.
| Evidence Dimension | mGlu5 negative allosteric modulator potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to differ from 3-cyano-5-fluoro isomer based on regioisomeric SAR |
| Comparator Or Baseline | 3-Cyano-5-fluoro-N-(3-methylphenyl)benzamide (positional isomer): IC50 = 122 nM; 3-Cyano-5-fluoro-N-phenylbenzamide: IC50 = 5,440 nM |
| Quantified Difference | 44-fold potency difference between substituted and unsubstituted analogs within the 3-cyano-5-fluoro series |
| Conditions | mGlu5 functional assay (cell-based); data from Lamb et al. (2010) Bioorg. Med. Chem. Lett. |
Why This Matters
Demonstrates that cyano-fluoro regioisomers are not functionally interchangeable; procuring the correct 4-cyano-2-fluoro isomer is essential for maintaining SAR integrity in mGlu5 or related GPCR programs.
- [1] Lamb, J. P., et al. (2010). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure. Bioorganic & Medicinal Chemistry Letters, 20(15), 4390–4394. Table 19. View Source
